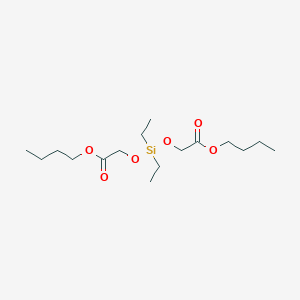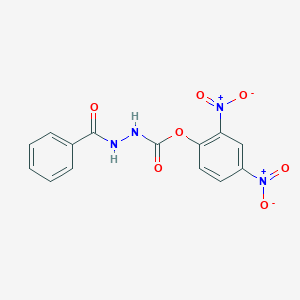![molecular formula C11H13NO2S B14487307 [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene CAS No. 65912-13-2](/img/structure/B14487307.png)
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 3-methyl-2-nitrobut-3-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a benzene ring with a leaving group (such as a halide) reacts with a thiol or sulfide compound containing the 3-methyl-2-nitrobut-3-en-1-yl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3-Methyl-2-nitrobut-3-en-1-yl)thio]benzene
- [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]toluene
- [(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]phenol
Uniqueness
[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene is unique due to the combination of its nitro and sulfanyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65912-13-2 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
(3-methyl-2-nitrobut-3-enyl)sulfanylbenzene |
InChI |
InChI=1S/C11H13NO2S/c1-9(2)11(12(13)14)8-15-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3 |
InChI-Schlüssel |
VWJIFZQIAMOEAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CSC1=CC=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
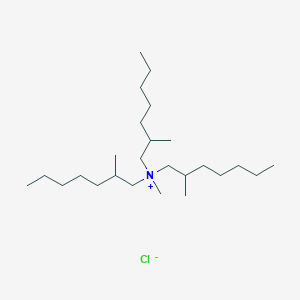
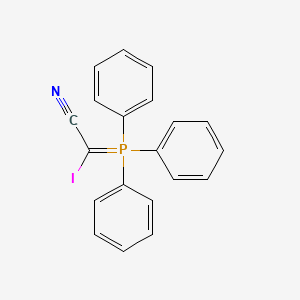

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

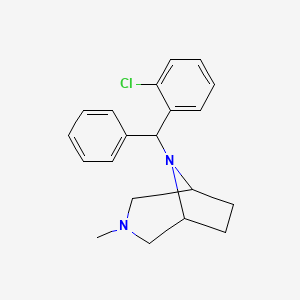
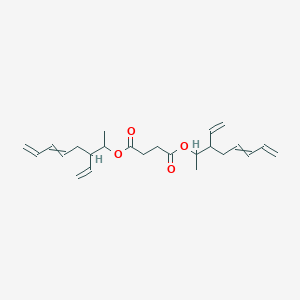
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
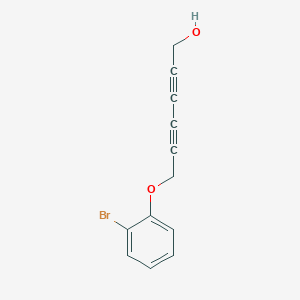

![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
